molecular formula C12H17NO4S2 B2765079 1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid CAS No. 923744-29-0

1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B2765079
CAS No.: 923744-29-0
M. Wt: 303.39
InChI Key: QNLBIMHPVLRDPT-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C({12})H({17})NO({4})S({2}) and a molecular weight of 303.4 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Thienyl Sulfonylation:

    Piperidine Carboxylation: The piperidine ring is then functionalized with a carboxyl group, typically through carboxylation reactions using carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods: While specific industrial methods for large-scale production are proprietary, they generally follow similar synthetic routes with optimizations for yield and purity. These methods often involve automated synthesis and purification processes to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzymatic activity. The piperidine ring enhances the compound’s binding affinity and specificity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
  • 1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid

Comparison: Compared to similar compounds, 1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. The presence of the thienyl ring and the specific positioning of the sulfonyl and carboxyl groups contribute to its unique chemical behavior and biological activity.

Properties

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c1-8-6-11(9(2)18-8)19(16,17)13-5-3-4-10(7-13)12(14)15/h6,10H,3-5,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLBIMHPVLRDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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